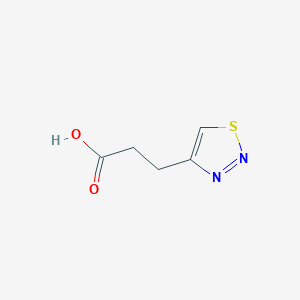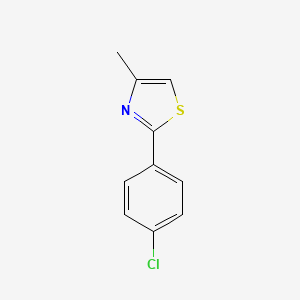
2-(N-methylanilino)acetamide
説明
2-(N-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2-(N-methylanilino) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)acetamide can be achieved through the reaction of N-methylaniline with ethyl acetate in the presence of aluminum chloride (AlCl3) and triethylamine (Et3N) under mild conditions . This method is efficient and selective, providing high yields of the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves the direct treatment of N-methylaniline with ethyl acetate without the use of solvents at elevated temperatures. This solvent-free method is advantageous due to its simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(N-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogenated compounds and strong bases.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and other derivatives.
科学的研究の応用
2-(N-methylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals, cosmetics, and food additives.
作用機序
The mechanism of action of 2-(N-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects . Its exact mechanism of action is still under investigation, but it is believed to involve interactions with cellular receptors and enzymes.
類似化合物との比較
Similar Compounds
N-methylacetamide: Similar in structure but lacks the anilino group.
N-phenylacetamide: Contains a phenyl group instead of the N-methylanilino group.
N,N-dimethylacetamide: Contains two methyl groups instead of the N-methylanilino group.
Uniqueness
2-(N-methylanilino)acetamide is unique due to the presence of the N-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit unique biological activities compared to its analogs .
特性
IUPAC Name |
2-(N-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(7-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJBMDKZNAERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305720 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-76-2 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)



